molecular formula C21H21N3O6S B3003058 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260939-82-9

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B3003058
CAS No.: 1260939-82-9
M. Wt: 443.47
InChI Key: YXMIYBKJAPUHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core. Key structural elements include:

  • A 3-(2-methylpropyl) (isobutyl) chain on the pyrimidine ring, likely influencing steric bulk and solubility.
  • A thienopyrimidine-dione system, a scaffold known for bioactivity in kinase inhibition and anti-inflammatory applications.
  • An acetamide linker bridging the benzodioxol and thienopyrimidine groups, enabling conformational flexibility .

Properties

CAS No.

1260939-82-9

Molecular Formula

C21H21N3O6S

Molecular Weight

443.47

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O6S/c1-11(2)8-24-20(27)19-15(4-5-31-19)23(21(24)28)9-18(26)22-14-7-17-16(29-10-30-17)6-13(14)12(3)25/h4-7,11H,8-10H2,1-3H3,(H,22,26)

InChI Key

YXMIYBKJAPUHCE-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Thienopyrimidine ring : Associated with anti-cancer and anti-inflammatory properties.

Molecular formula: C19H22N2O4SC_{19}H_{22}N_2O_4S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxole and thienopyrimidine components. Specific methodologies may vary, but they generally include:

  • Formation of the benzodioxole derivative .
  • Synthesis of the thienopyrimidine core .
  • Coupling reactions to form the final acetamide product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
HL-6015
MCF-7 (Breast)20
A549 (Lung)25

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways and cytokine production, making it a candidate for further exploration in inflammatory conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging : The presence of the benzodioxole unit enhances its ability to scavenge free radicals.
  • Inhibition of Enzymatic Pathways : Potential inhibition of enzymes involved in cancer progression and inflammation has been observed.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on HL-60 Cells : A detailed analysis demonstrated that treatment with the compound resulted in increased apoptosis markers and decreased cell viability .
  • Inflammation Model : In vivo studies showed significant reduction in edema in animal models treated with the compound compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine and acetamide derivatives from the evidence.

Key Findings:

Structural Complexity and Bioactivity: The target compound integrates a thienopyrimidine-dione system, which is less common than the thiazolo-pyrimidine cores in compounds like 11a (). Thienopyrimidines generally exhibit enhanced metabolic stability compared to thiazolo analogs due to reduced susceptibility to oxidation . The 6-acetyl-1,3-benzodioxol-5-yl group distinguishes it from 5.12 (), which uses a simpler benzyl-thioacetamide. The acetyl group may improve binding affinity in hydrophobic pockets of target proteins .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the benzodioxol and thienopyrimidine precursors via an acetamide linker, similar to methods in (EDC/HOBt-mediated amidation) . In contrast, 11a and 11b () were synthesized via Knoevenagel condensation, achieving moderate yields (68%), while Example 122 () required palladium-catalyzed cross-coupling (32% yield) .

The thienopyrimidine-dione core’s planar structure may facilitate intercalation into DNA or kinase active sites, akin to quinazoline derivatives like 12 () .

Spectroscopic Characterization :

  • The target compound’s NMR profile would feature signals for the acetyl group (~δ 2.5 ppm, CH₃), benzodioxol protons (~δ 6.0–6.5 ppm), and pyrimidine-dione NH (~δ 10–12 ppm), comparable to 5.12 ’s NH and CH₃ signals (δ 2.18–12.50 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.